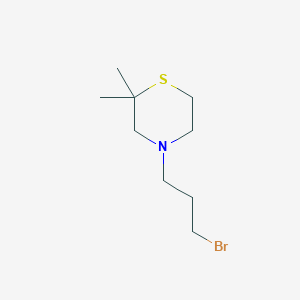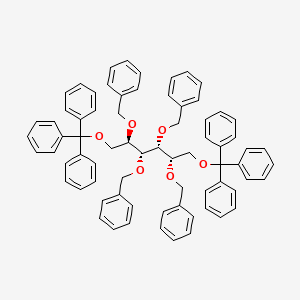![molecular formula C8H7ClN2O3S B12856059 2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide is a chemical compound with the molecular formula C8H6ClNO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide typically involves the reaction of 2-oxalyl benzoxazole with methyl chloride. The specific synthesis step includes reacting 2-oxalyl benzoxazole and chloroform in the presence of a base, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: It is used in studies investigating the biological activities of benzoxazole derivatives, including their effects on various cell lines and microorganisms.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with molecular targets in biological systems. The compound can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects key enzymes and proteins essential for cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: A closely related compound with similar chemical properties.
2-(Chloromethyl)-1H-benzo[d]imidazole: Another similar compound used in various chemical and biological studies.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C8H7ClN2O3S |
|---|---|
Molekulargewicht |
246.67 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C8H7ClN2O3S/c9-4-8-11-6-2-1-5(15(10,12)13)3-7(6)14-8/h1-3H,4H2,(H2,10,12,13) |
InChI-Schlüssel |
ISHSWLGDFDKNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)






![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)

